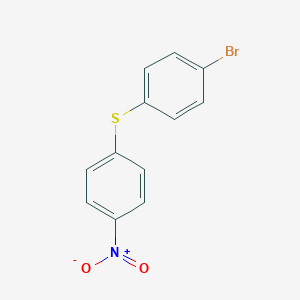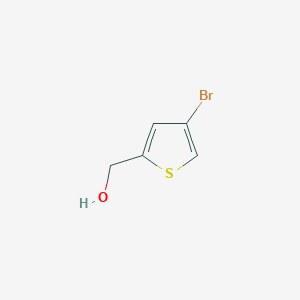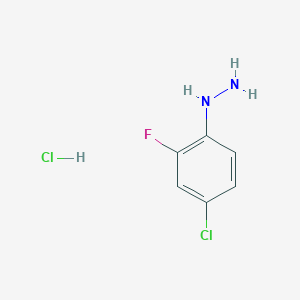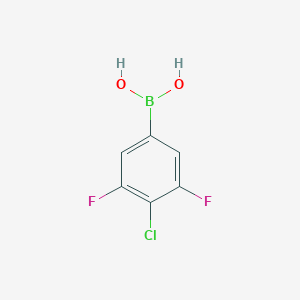
Isopropenylacetylene
Vue d'ensemble
Description
Isopropenylacetylene, also known as 2-methyl-1-buten-3-yne, is an organic compound with the molecular formula C5H6. It is a member of the alkyne family, characterized by the presence of a carbon-carbon triple bond. This compound is of interest due to its unique structure, which includes both a double bond and a triple bond, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isopropenylacetylene can be synthesized through various methods. One common approach involves the dehydration of tertiary acetylenic alcohols in the presence of anhydrous magnesium sulfate or aluminum. This method typically requires controlled reaction conditions to ensure the selective formation of this compound .
Industrial Production Methods: In an industrial setting, this compound can be produced by the reaction of 2-methyl-1-buten-3-yne with triiron dodecacarbonyl in refluxing benzene. This reaction leads to the formation of several derivatives, including trinuclear open-cluster isomers and binuclear complexes .
Analyse Des Réactions Chimiques
Types of Reactions: Isopropenylacetylene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert this compound into alkenes or alkanes.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation reactions using bromine or chlorine.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Alkenes, alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
Isopropenylacetylene has several applications in scientific research:
Organic Synthesis and Polymer Chemistry: It serves as a precursor for the synthesis of complex molecules, including natural products, pharmaceuticals, and functional materials.
Material Science and Catalysis: The unique structure of this compound can be incorporated into various materials to impart specific functionalities.
Medicinal Chemistry and Drug Discovery: this compound is explored as a scaffold for the development of new drugs.
Mécanisme D'action
The mechanism of action of isopropenylacetylene involves its reactive functional groups, which allow it to participate in various chemical reactions. The compound can form complexes with metal ions, leading to the formation of unique structures. For example, the reaction with triiron dodecacarbonyl results in the formation of trinuclear open-cluster isomers and binuclear complexes . These reactions involve carbon-carbon bond formation and cleavage, as well as the insertion of carbon monoxide into the organic moiety .
Comparaison Avec Des Composés Similaires
Isopropenylacetylene can be compared with other similar compounds, such as:
2-Methyl-hex-1-en-3-yne: This compound also contains a triple bond and a double bond, making it structurally similar to this compound.
Vinyl-acetylenes (ene-ynes): These compounds have similar reactivity due to the presence of both double and triple bonds.
Uniqueness: this compound is unique due to its specific structure, which allows it to form a variety of complexes with metal ions. This property makes it a valuable intermediate in the synthesis of complex molecules and materials.
Propriétés
IUPAC Name |
2-methylbut-1-en-3-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6/c1-4-5(2)3/h1H,2H2,3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOFLDKIFLIFLJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20228648 | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
66.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-80-8 | |
| Record name | 2-Methyl-1-buten-3-yne | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isopropenylacetylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078808 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Isopropenylacetylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9296 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Buten-3-yne, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20228648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methylbut-1-en-3-yne | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.041 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ISOPROPENYLACETYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P92A4F7TZS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Isopropenylacetylene?
A1: this compound (2-Methyl-1-buten-3-yne) has a molecular formula of C5H6 and a molecular weight of 66.10 g/mol.
Q2: What are the key spectroscopic features of this compound?
A2: Spectroscopic analyses, including Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ], are crucial for characterizing this compound. For example, the IR spectrum displays characteristic peaks at 3095, 3003, 2970, 2921, 1932, 1603, 1440, 1428, 1380, 1363, 1255, 895, 878, 709, 552, and 525 cm−1 []. Additionally, its microwave spectrum has been studied to understand its rotational properties [, ].
Q3: Is this compound stable under ambient conditions?
A3: this compound, like many alkynes, is prone to oxidation and polymerization upon exposure to air []. Therefore, storage under inert atmosphere and appropriate handling are essential.
Q4: Can this compound participate in catalytic reactions?
A4: Yes, it acts as a substrate in various catalytic transformations. For instance, it undergoes selective hydrogenation in the presence of polymer-bound palladium(II) complexes, primarily yielding the corresponding alkene []. The selectivity towards the alkene is influenced by factors like steric hindrance and electronic effects of substituents on the acetylene.
Q5: How does this compound react with triiron dodecacarbonyl?
A5: The reaction of this compound with triiron dodecacarbonyl produces unique trinuclear open-cluster isomers []. In these complexes, the organic ligand is formed by the tail-to-tail dimerization of this compound. One iron atom is part of a five-membered metallacycle, while the other two iron atoms display distinct bonding interactions with the organic moiety, showcasing an unusual isomerism in alkyne-cluster chemistry.
Q6: Can this compound be utilized for the synthesis of heterocyclic compounds?
A6: Yes, its reaction with L-cysteine-derived sulfenic acids yields enantiomerically pure sulfoxides, some of which are precursors to biologically active alliin analogs [].
Q7: Have there been computational studies on this compound?
A7: Yes, computational chemistry provides valuable insights into its properties. For instance, studies have investigated the intramolecular vibrational energy redistribution (IVR) in the acetylenic C−H stretch of this compound and related molecules []. These studies reveal a correlation between molecular conformation and IVR rates, with planar conformers exhibiting remarkably slow IVR compared to nonplanar counterparts. This information helps understand energy flow within the molecule, crucial for areas like reaction dynamics.
Q8: What do computational studies reveal about the selectivity of this compound extraction?
A8: Computational studies, coupled with FAB-mass spectrometry, were employed to investigate the selective extraction of this compound from isoprene using Cu(I)-containing ionic liquids []. The results highlight the role of hydrogen bonding and π-complexation interactions in achieving preferential extraction of the alkyne over the diene.
Q9: How do structural modifications affect the reactivity of this compound?
A9: The presence and position of substituents significantly influence the reactivity of this compound and its derivatives. For example, introducing methyl groups in specific positions can affect its thermal stability and dimerization behavior []. Similarly, the nature of substituents impacts its inhibitory effect on the polymerization of vinyl acetate [].
Q10: How is this compound typically handled and stored?
A10: Due to its sensitivity to oxygen and moisture, it is crucial to handle this compound under an inert atmosphere, such as nitrogen or argon. []. Proper storage involves using tightly sealed containers and storing them away from heat and light.
Q11: Is there information available regarding the toxicity of this compound?
A11: While limited information is available, studies have investigated the toxicology of both this compound and its dimer, dithis compound []. Further research is essential to fully comprehend its potential hazards and establish safe handling practices.
Q12: What analytical techniques are used to study this compound and its reactions?
A12: A range of techniques is employed, including Gas Chromatography (GC) [], Mass Spectrometry (MS) [, ], and various spectroscopic methods like Infrared (IR) [, , ] and Nuclear Magnetic Resonance (NMR) [, , ]. These techniques allow researchers to identify, quantify, and characterize the compound and its reaction products.
Q13: What is known about the environmental fate and impact of this compound?
A13: While specific data on its environmental degradation is limited, its structural similarity to other alkynes suggests potential for breakdown through various pathways, such as photodegradation and microbial metabolism. Further research is needed to fully assess its environmental persistence and effects.
Q14: What are the potential applications of this compound research in other fields?
A14: The study of this compound's reactivity, catalytic properties, and material properties can contribute to advancements in various disciplines. These include the development of novel polymers with tailored properties [, , ], the design of more efficient catalysts for organic synthesis [], and the understanding of fundamental chemical processes relevant to combustion and atmospheric chemistry [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![3-chloro-11-ethylpyrido[3,2-a]carbazole](/img/structure/B151695.png)


![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)


